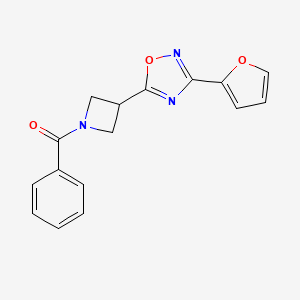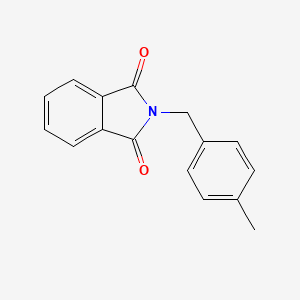
2-(4-Methylbenzyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylbenzyl)isoindoline-1,3-dione (MIID) is an organosulfur compound derived from the condensation of 4-methylbenzaldehyde and isobutyraldehyde. It is an important intermediate in the synthesis of several drugs, dyes, and other organic compounds. MIID is also used in the production of polymers, as an antioxidant, and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione have been investigated for their potential as antipsychotic agents. Specifically, they modulate the dopamine receptor D3, suggesting a role in managing psychiatric disorders .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates its potential capacity in treating Alzheimer’s disease. By preventing protein misfolding and aggregation, it may contribute to disease management .
Pharmaceutical Synthesis
Researchers have explored isoindoline-1,3-dione for its utility in pharmaceutical synthesis. Its unique structure offers opportunities for designing novel drug candidates or optimizing existing ones .
Herbicides
The compound’s chemical properties make it a candidate for herbicide development. Investigating its effects on plant growth and weed control could lead to eco-friendly herbicides .
Colorants and Dyes
Isoindoline derivatives have been studied as potential colorants and dyes. Their chromophoric properties make them interesting candidates for applications in textiles, inks, and other color-related industries .
Polymer Additives
In the field of materials science, isoindoline-1,3-dione may find use as a polymer additive. Its incorporation into polymers could enhance properties such as stability, mechanical strength, or UV resistance .
Additionally, it exhibits good competitive inhibition on acetylcholinesterase (AChE) and low acute toxicity compared to other AChE inhibitors . If you need further details or have additional questions, feel free to ask! 😊
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYUBBFNBRAXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzyl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

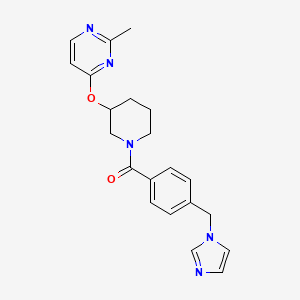
![[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid](/img/structure/B2508824.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
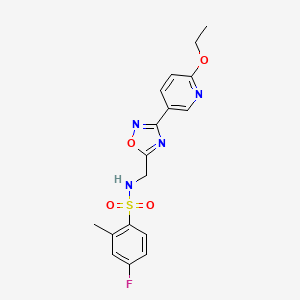
![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)
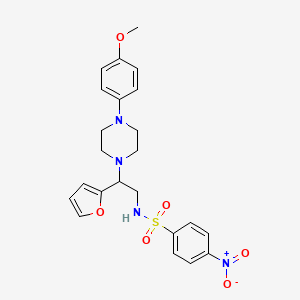
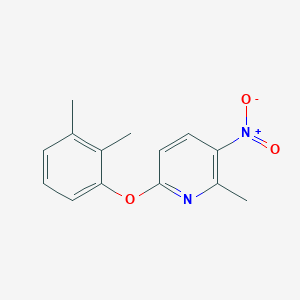
![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)
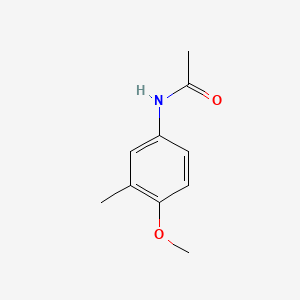
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)
![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)
